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molecular formula C14H9ClN2O2 B8580955 Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate

Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate

Cat. No. B8580955
M. Wt: 272.68 g/mol
InChI Key: XCRKEOCRHSQXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)c1ccc2c(c1)[nH]c(=O)c1ccncc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:1]=[c:2]1[nH:3][c:4]2[c:5]([c:6]3[cH:7][n:8][cH:9][cH:10][c:11]13)[cH:12][cH:13][c:14]([C:16](=[O:17])[O:18][CH3:19])[cH:15]2.[P:20]([Cl:21])([Cl:22])([Cl:23])=[O:24]>>[c:2]1([Cl:22])[n:3][c:4]2[c:5]([c:6]3[cH:7][n:8][cH:9][cH:10][c:11]13)[cH:12][cH:13][c:14]([C:16](=[O:17])[O:18][CH3:19])[cH:15]2

Inputs

Step One
Name
COC(=O)c1ccc2c(c1)[nH]c(=O)c1ccncc12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1ccc2c(c1)[nH]c(=O)c1ccncc12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1ccc2c(c1)nc(Cl)c1ccncc12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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